REACTION_CXSMILES
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[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.[CH2:12](OC(OCC)OCC)C>>[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]2[O:7][CH:12]=[N:9][N:8]=2)=[CH:4][CH:3]=1
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Name
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|
Quantity
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4.2 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C(=O)NN)C=C1
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Name
|
|
Quantity
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27 mL
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Type
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reactant
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Smiles
|
C(C)OC(OCC)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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The crude was purified by silica gel column chromatography (100-200 mesh; using 12% ethyl acetate in hexane)
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Name
|
|
Type
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product
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Smiles
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FC1=CC=C(C=C1)C=1OC=NN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 57% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |